molecular formula C22H14ClNO6 B5084234 Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate

Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate

Cat. No.: B5084234
M. Wt: 423.8 g/mol
InChI Key: MMSVWZFPFLTQGQ-UHFFFAOYSA-N
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Description

Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a prop-2-ynyl group and multiple phenoxy and nitro substituents, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate typically involves the reaction of appropriately substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, attacks the propargyl bromide to form the desired product. The yields of this reaction can range from 53% to 85%, depending on the specific substituents on the phenol derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance yield and efficiency. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate: Similar structure but with different substituents on the aromatic rings.

    Prop-2-ynyl 4-(3-chlorophenoxy)benzoate: Lacks the nitro group, which can significantly alter its reactivity and biological activity.

Uniqueness

Prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is unique due to the presence of both nitro and chlorophenoxy groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its reactivity in chemical reactions and its potential efficacy in biological applications.

Properties

IUPAC Name

prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO6/c1-2-10-28-22(25)15-6-8-18(9-7-15)29-20-12-17(24(26)27)13-21(14-20)30-19-5-3-4-16(23)11-19/h1,3-9,11-14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSVWZFPFLTQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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